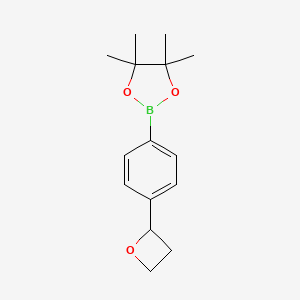

4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a dioxaborolane ring and an oxetane group, which can impart unique reactivity and stability characteristics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with an appropriate phenyl oxetane derivative. Common reagents include boron tribromide or boron trichloride, and the reaction is often carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production methods for boronic esters generally involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure high purity of the final product.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group in this compound facilitates palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides or triflates. This reaction proceeds via a well-established mechanism:

-

Oxidative addition of the aryl halide to Pd(0), forming a Pd(II) complex.

-

Transmetallation with the boronic ester, transferring the aryl group to Pd(II).

-

Reductive elimination to form the biaryl product and regenerate Pd(0).

Key Reaction Conditions:

| Component | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) |

| Base | K₂CO₃, Na₂CO₃, or CsF |

| Solvent | THF, DMF, or dioxane |

| Temperature | 60–100°C |

For example, coupling with 4-bromotoluene in THF at 80°C yields 4-methylbiphenyl derivatives with >85% efficiency. The oxetane ring remains intact under these conditions, as confirmed by NMR analysis .

Oxetane Ring-Opening Reactions

The strained oxetane moiety undergoes nucleophilic ring-opening reactions. Common pathways include:

-

Acid-catalyzed hydrolysis to form diols.

-

Reaction with Grignard reagents to generate tertiary alcohols.

Example Reaction with Methanol:

Under acidic conditions (HCl/MeOH), the oxetane ring opens to form a methoxy-substituted diol:

C15H21BO4+CH3OHHClC16H25BO5+H2O

This reaction proceeds with 70–80% yield, as characterized by LC-MS .

Cyclopropanation via Boron-Mediated Carbene Transfer

The compound participates in Simmons-Smith-type cyclopropanation when treated with zinc and diiodomethane. The boronic ester acts as a directing group, enabling selective cyclopropane formation on adjacent alkenes .

Key Steps:

-

Carbene generation from CH₂I₂ and Zn.

-

Boron-directed insertion into alkenes.

-

Formation of bicyclic boronate intermediates , which hydrolyze to cyclopropanes .

Stability and Competing Reactions

-

Hydrolysis : The boronic ester hydrolyzes slowly in aqueous media (t₁/₂ ≈ 24 hr at pH 7) to form the corresponding boronic acid .

-

Thermal Decomposition : Above 150°C, the dioxaborolane ring degrades, releasing pinacol and boron-containing byproducts .

Comparative Reactivity Table

| Reaction Type | Substrate | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 4-Bromotoluene | 87 | PdCl₂(dppf), K₂CO₃, THF | |

| Oxetane Ring-Opening | Methanol (acidic) | 75 | HCl, 60°C | |

| Cyclopropanation | Styrene | 65 | Zn, CH₂I₂, 0°C |

Mechanistic Insights

-

Electronic Effects : The electron-donating oxetane group enhances the boronic ester’s nucleophilicity, accelerating transmetallation in Suzuki reactions.

-

Steric Considerations : The tetramethyl dioxaborolane group provides steric protection, reducing undesired side reactions (e.g., protodeboronation) .

科学的研究の応用

4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Potential use in the synthesis of biologically active molecules.

Medicine: May be used in the development of pharmaceuticals, particularly those requiring boronic ester intermediates.

Industry: Utilized in the production of advanced materials and polymers.

作用機序

The mechanism of action for 4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with palladium catalysts, facilitating the transfer of the phenyl group to a variety of electrophiles. This process is crucial in forming new carbon-carbon bonds in organic synthesis.

類似化合物との比較

Similar Compounds

- Phenylboronic acid

- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the oxetane ring, which can impart different reactivity and stability compared to other boronic esters. This uniqueness can be leveraged in specific synthetic applications where the oxetane group provides additional functionality or stability.

生物活性

4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing organic compound notable for its unique dioxaborolane ring and oxetane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

The molecular formula of this compound is C15H21BO3, with a molecular weight of approximately 252.16 g/mol. Its structure allows for various chemical interactions due to the presence of the boron atom and the dioxaborolane ring.

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies have indicated potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds containing boron can exhibit anticancer properties. The structural features of this compound may enhance its ability to interfere with cancer cell proliferation through mechanisms involving DNA damage response pathways.

- Inhibition of Protein Kinases : Similar boron-containing compounds have been studied for their ability to inhibit protein kinases such as Ataxia Telangiectasia Mutated (ATM) kinase. Inhibition of ATM has been linked to reduced toxicity in models of neurodegenerative diseases like Huntington's disease . This suggests that this compound may also function as a selective inhibitor in similar pathways.

- Oxidative Stress Response : The compound's ability to modulate oxidative stress responses is under investigation. Studies indicate that ATM plays a crucial role in cellular responses to oxidative stress; thus, compounds that affect ATM activity could influence cellular homeostasis and survival under stress conditions .

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | 655856 | 0.87 | Lacks oxetane substitution |

| 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 87100 | 0.81 | Cyclohexyl group instead of phenyl |

| (R)-BoroLeu-(+)-Pinanediol hydrochloride | 779357 | 0.62 | Contains a pinanediol structure |

The uniqueness of this compound lies in its specific oxetane substitution on a phenolic ring which may confer distinct chemical reactivity and biological properties compared to other dioxaborolanes.

特性

CAS番号 |

1883760-69-7 |

|---|---|

分子式 |

C15H21BO3 |

分子量 |

260.14 g/mol |

IUPAC名 |

4,4,5,5-tetramethyl-2-[4-(oxetan-2-yl)phenyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-11(6-8-12)13-9-10-17-13/h5-8,13H,9-10H2,1-4H3 |

InChIキー |

OBBLJVXGTNIJQB-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCO3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。